DNA Fragmentation Intensity: 15-MAS Exhibits Intermediate Potency Between 4,15-DAS and 4-MAS
In a direct head-to-head comparison of four acetoxyscirpenol mycotoxins (ASMs) in Jurkat T cells, DNA fragmentation intensity was quantitatively ranked. Deacetylanguidin (15-MAS) induced significantly greater DNA fragmentation than 4-MAS (single C-4 acetoxylation) but less than 4,15-DAS (double acetoxylation) [1]. This establishes a clear potency gradient dependent on acetylation pattern.
| Evidence Dimension | DNA Fragmentation Intensity (apoptotic endpoint) |
|---|---|
| Target Compound Data | Intermediate intensity (Ranked 2nd of 4) |
| Comparator Or Baseline | 4,15-DAS (Ranked 1st); 4-MAS (Ranked 4th, weakest) |
| Quantified Difference | Observed rank order: 4,15-DAS > 15-MAS > TAS > 4-MAS |
| Conditions | Human Jurkat T cell line; time-course assay; Western blot and flow cytometry |
Why This Matters
This rank-order data enables researchers to select the appropriate ASM potency for dose-response studies; 15-MAS provides an intermediate apoptotic signal ideal for mechanistic pathway dissection.
- [1] Lee DH, Park T, Kim HW. Induction of apoptosis by disturbing mitochondrial-membrane potential and cleaving PARP in Jurkat T cells through treatment with acetoxyscirpenol mycotoxins. Biological and Pharmaceutical Bulletin. 2006;29(4):648-654. View Source
